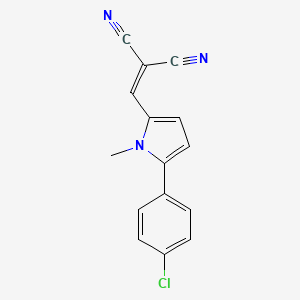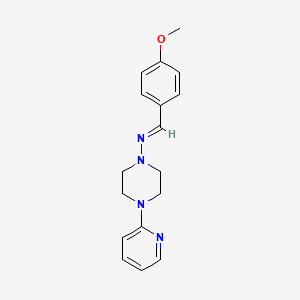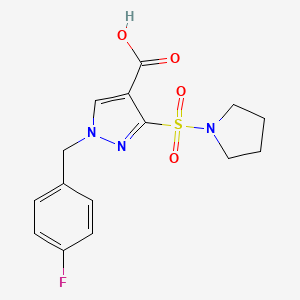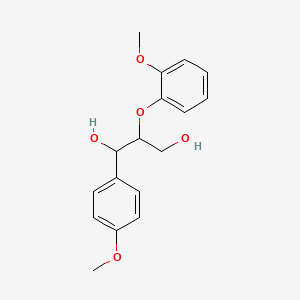
(E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a small molecule . It belongs to the class of organic compounds known as chlorobenzenes, which are compounds containing one or more chlorine atoms attached to a benzene moiety .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported . The chemical structures of these compounds were confirmed by 1H NMR, IR, and Mass Spectra analysis .Molecular Structure Analysis
The molecular formula of this compound is C17H12ClNO4S2 . It has an average weight of 393.864 and a monoisotopic mass of 392.989626964 .Chemical Reactions Analysis
The compound exhibits moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in two different human leukemia cell lines . The importance of the electron-donating groups on the thiazolidinone moiety was confirmed by MTT and Trypan blue assays .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 342.9±38.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.9±3.0 kJ/mol and a flash point of 161.2±26.8 °C .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A novel series of pyrazoline derivatives, including (E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one, have been synthesized through both conventional and microwave irradiation methods. These compounds have been characterized and evaluated for their anti-inflammatory and antibacterial activities. Compounds within this series have shown significant in vivo anti-inflammatory activity and potent antibacterial properties. Additionally, in silico toxicity predictions and drug score profiles indicate these compounds as promising candidates for further development. This research highlights the potential of these pyrazoline derivatives as molecular templates for anti-inflammatory drugs (P. Ravula et al., 2016).
Crystal Structure and Chemical Properties
The crystal structure and chemical properties of compounds related to this compound have been extensively studied. These studies include analysis of conformations, intermolecular interactions, and the impact of these structural aspects on the compound's chemical behavior and potential pharmaceutical applications. Such analyses contribute to a deeper understanding of how these compounds might interact at the molecular level within biological systems (M. Nizammohideen et al., 2009).
Antioxidant Properties
Research into the antioxidant properties of chalcone derivatives related to this compound has shown promising results. These compounds have been synthesized and evaluated for their in vitro antioxidant activity, with certain derivatives demonstrating potential as effective antioxidants. Molecular docking, ADMET, QSAR, and bioactivity studies have supported these findings, showing good correlation with in vitro results and indicating strong binding affinities to relevant biological targets (G. Prabakaran et al., 2021).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives, including those related to this compound, have been synthesized and tested for their anticancer and antiangiogenic effects in mouse models. These studies have demonstrated the ability of these compounds to inhibit tumor growth and tumor-induced angiogenesis, suggesting their potential as candidates for anticancer therapy. The findings indicate that these derivatives could be explored further for their efficacy in cancer treatment and their mechanism of action in inhibiting tumor angiogenesis and cell proliferation (S. Chandrappa et al., 2010).
Propiedades
IUPAC Name |
(4E)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-methyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-13(15(19)18-17-9)8-12-6-7-14(20-12)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,18,19)/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXFYNVJVPCOOV-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NNC(=O)/C1=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-methyl-3-(nitromethyl)-2-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclopentan-1-one](/img/structure/B2391504.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1-[(4-Bromo-1-methyl-1h-pyrazol-3-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B2391509.png)
![6-(4-methoxyphenethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2391511.png)


![1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391516.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2391517.png)
